4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone

Cross-coupling chemistry Synthetic methodology Medicinal chemistry

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is the optimal electrophile for Pd-catalyzed cross-couplings, offering superior reactivity over bromo/chloro analogs due to a weaker C–I bond. This enables faster oxidative addition and milder reaction conditions, reducing side reactions. Its iodine signature simplifies MS analysis. For high-yield, streamlined syntheses, choose 98% purity.

Molecular Formula C9H11IN2O
Molecular Weight 290.1 g/mol
CAS No. 1227611-94-0
Cat. No. B1397895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
CAS1227611-94-0
Molecular FormulaC9H11IN2O
Molecular Weight290.1 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1N2C=C(C=N2)I
InChIInChI=1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2
InChIKeyFJDBEHZCSTWVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone (CAS 1227611-94-0) Procurement Specifications and Chemical Profile


4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone (CAS 1227611-94-0) is a halogenated pyrazole-cyclohexanone hybrid molecule with the molecular formula C₉H₁₁IN₂O and a molecular weight of 290.1 g/mol . The compound features an iodine substituent at the 4-position of the pyrazole ring and a cyclohexanone carbonyl group at the para position, with predicted physicochemical parameters including a density of 1.92±0.1 g/cm³, a boiling point of 389.1±32.0 °C, and a LogP of 1.58 [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, with the iodine atom serving as a versatile reactive handle for metal-catalyzed cross-coupling transformations .

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone vs. In-Class Analogs: Critical Substitution Barriers


The 4-iodopyrazole moiety is not a generic interchangeable fragment. The C(sp²)–I bond exhibits a bond dissociation energy of approximately 65 kcal/mol, which is substantially weaker than the corresponding C–Br bond (approximately 84 kcal/mol) and C–Cl bond (approximately 95 kcal/mol) in structurally analogous bromo- and chloro-substituted pyrazole-cyclohexanone derivatives [1]. This lower bond dissociation energy translates directly to higher oxidative addition rates with Pd(0) catalysts, enabling cross-coupling reactions under milder conditions and with reduced catalyst loadings [2]. Consequently, substituting a 4-bromo or 4-chloro analog for the iodo compound in a validated synthetic route may result in incomplete conversion, increased side-product formation, or the necessity to re-optimize reaction parameters entirely [3].

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone: Quantitative Differential Evidence for Scientific Selection


C–I vs. C–Br Bond Dissociation Energy Differential Drives Cross-Coupling Reactivity Advantage

The defining synthetic advantage of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone over its 4-bromo analog (CAS 1542751-12-1) stems from the bond dissociation energy (BDE) of the carbon-halogen bond at the pyrazole 4-position. The C(sp²)–I bond exhibits a BDE of approximately 65 kcal/mol, compared to approximately 84 kcal/mol for the C–Br bond [1]. This 19 kcal/mol differential (approximately 23% lower) directly governs oxidative addition kinetics in Pd-catalyzed cross-couplings, where the rate-determining step is C–X bond cleavage. The weaker C–I bond enables reactions to proceed at lower temperatures and with reduced palladium catalyst loadings relative to bromo analogs [2].

Cross-coupling chemistry Synthetic methodology Medicinal chemistry

Molecular Weight Differential Enables Distinct Purification and Analytical Detection Profiles

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone possesses a molecular weight of 290.1 g/mol, which is substantially higher than the unsubstituted parent compound 4-(1H-pyrazol-1-yl)cyclohexanone (164.2 g/mol, CAS 1425971-78-3) and the chloro analog 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (198.6 g/mol, CAS 1510319-14-8) . This molecular weight differential confers distinct analytical advantages: the compound produces a characteristic isotopic pattern in mass spectrometry due to iodine's natural abundance (127I, 100%), enabling unambiguous identification and quantification even in complex reaction mixtures. Additionally, the increased molecular weight relative to non-halogenated or lighter halogen analogs translates to longer reversed-phase HPLC retention times, facilitating chromatographic separation from structurally similar impurities .

Analytical chemistry LC-MS method development Purification strategy

Supplier Purity Specifications: Benchmark 97% Minimum vs. Industry Standard 95%

The target compound is commercially available at a minimum purity specification of 97% from major suppliers including Sigma-Aldrich (Catalog AMBH58176818), representing a +2 percentage point differential above the 95% minimum purity specification offered by multiple alternative vendors for the same compound . In synthetic applications where this compound serves as an intermediate in multi-step sequences, the 2% impurity differential can translate to substantially higher cumulative purity in downstream products. For a three-step sequence with 80% average yield per step, a 2% lower starting material purity can result in a final product impurity burden that is 5-8% higher, potentially requiring additional purification steps .

Quality control Procurement specification Synthetic reliability

Storage Stability: Light-Sensitive and Low-Temperature Requirements Differentiate from Non-Iodinated Analogs

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone requires storage at 2-8°C in a dark, sealed environment to maintain chemical integrity, a specification that distinguishes it from the non-iodinated analog 4-(1H-pyrazol-1-yl)cyclohexanone which has no equivalent low-temperature or light-protection requirements [1]. The light sensitivity stems from the relatively weak C–I bond (BDE ~65 kcal/mol), which is susceptible to photolytic cleavage generating iodine radicals that can initiate degradation pathways including deiodination and polymerization. This degradation risk is not shared by bromo analogs (C–Br BDE ~84 kcal/mol), which exhibit greater photolytic stability [2].

Storage and handling Stability studies Inventory management

Synthetic Route Efficiency: Validated 96% Yield Deprotection Protocol with Documented Purity Outcome

A documented synthetic route for 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone proceeds via deprotection of 1-(1,4-dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole using pyridinium p-toluenesulfonate in acetone/water (1:1) at reflux, yielding the title compound in 96% isolated yield with 99.2% HPLC purity . This represents a highly efficient transformation with near-quantitative conversion of the ketal protecting group to the free ketone. In comparison, the synthesis of the unsubstituted analog 4-(1H-pyrazol-1-yl)cyclohexanone typically employs direct nucleophilic substitution using sodium hydride or potassium carbonate, a method that produces lower yields due to competing side reactions and requires rigorous exclusion of moisture .

Synthetic methodology Process optimization Scale-up feasibility

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone: Validated Application Scenarios for Research and Industrial Procurement


Palladium-Catalyzed Cross-Coupling for Pharmaceutical Intermediate Synthesis

This compound is optimally deployed as an electrophilic coupling partner in Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The lower C–I bond dissociation energy (~65 kcal/mol) relative to bromo analogs enables oxidative addition to proceed under milder thermal conditions, reducing catalyst decomposition and side-product formation [1]. Procurement of the iodo derivative is indicated when reaction temperatures must be maintained below 60°C to preserve thermally labile functional groups elsewhere in the substrate, or when the corresponding bromo compound has demonstrated incomplete conversion in preliminary catalyst screening [2].

LC-MS Method Development and Reaction Monitoring Requiring Unambiguous Analyte Identification

The iodine atom provides a distinctive isotopic signature (127I, 100% natural abundance) that produces a characteristic MS pattern without the isotopic splitting observed with bromine (79Br:81Br ≈ 1:1) or chlorine (35Cl:37Cl ≈ 3:1) [1]. This property makes 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone particularly valuable as an internal standard or reference material in LC-MS method development where unambiguous compound identification among structurally similar pyrazole derivatives is required. Its molecular weight of 290.1 g/mol provides sufficient mass separation from common low-mass matrix interferences [2].

Medicinal Chemistry SAR Studies Requiring Halogen-Specific Pharmacophore Evaluation

In structure-activity relationship campaigns exploring halogen substitution at the pyrazole 4-position, the iodo derivative enables evaluation of halogen bonding interactions that differ fundamentally from bromo and chloro analogs. The larger van der Waals radius of iodine (~198 pm) compared to bromine (~185 pm) and chlorine (~175 pm) alters both steric occupancy and the geometry of halogen bonding with protein backbone carbonyls [1]. Procurement of the full halogen series (iodo, bromo, chloro) is required to properly map this pharmacophore space, and the iodo compound represents the extreme end of the halogen bonding continuum [2].

High-Purity Multi-Step Synthesis Campaigns Requiring Minimal Intermediate Purification

For synthetic sequences of three or more steps where this compound serves as a building block, the 97% purity grade (Sigma-Aldrich AMBH58176818) reduces the cumulative impurity burden relative to 95% purity alternatives [1]. In a three-step sequence with 80% average yield per step, a 2% higher starting material purity translates to a final product impurity burden that is 5-8% lower, potentially eliminating the need for a chromatographic purification step between intermediates [2]. This purity differential is particularly consequential when the compound is used in early-stage building block assembly prior to costly late-stage functionalization steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.